molecular formula C22H16N2O5 B2453175 N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide CAS No. 866156-16-3

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide

Cat. No. B2453175
CAS RN: 866156-16-3
M. Wt: 388.379
InChI Key: MXBAJTJMUPLUDW-UHFFFAOYSA-N
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Description

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H16N2O5 and its molecular weight is 388.379. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin-3 (5-HT3) Receptor Antagonists

  • A series of derivatives related to N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. These compounds were found to effectively antagonize the von Bezold-Jarish reflex in rats, indicating their potential as 5-HT3 receptor antagonists (Kawakita et al., 1992).
  • Another study explored the synthesis and pharmacological properties of similar compounds, finding that derivatives with specific substituents showed potent antagonistic activity on the BJ effect and high affinity for 5-HT3 receptors, suggesting their application in combating cisplatin-induced emesis in dogs (Kawakita et al., 1992).

Synthesis and Resolution Studies

  • Research into the synthesis and resolution of related compounds, such as N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, has been conducted. These studies are focused on creating enantiomerically pure isomers with potent and selective 5-HT3 receptor antagonistic activity, highlighting their potential in pharmaceutical applications (Harada et al., 1997).

Toxicological Evaluation and Metabolism

  • Toxicological evaluations of N-alkyl benzamide umami flavour compounds closely related to N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide have been conducted. These studies assess the safety of these compounds for use in food and beverage applications, providing insights into their metabolic pathways and toxicological profiles (Karanewsky et al., 2016).

properties

IUPAC Name

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-12-2-5-16-19(8-12)29-17-7-4-14(10-15(17)22(26)24-16)23-21(25)13-3-6-18-20(9-13)28-11-27-18/h2-10H,11H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBAJTJMUPLUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide

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